Ceralasertib formate
Description
Contextualizing DNA Damage Response (DDR) Pathways in Oncology Research
The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). frontiersin.org The DDR is a crucial mechanism that detects DNA lesions, signals their presence, and promotes their repair, thereby preventing genomic instability, which is a hallmark of cancer. frontiersin.orgnih.gov This intricate system involves five major repair pathways: homologous recombination (HR), non-homologous end-joining (NHEJ), base excision repair (BER), nucleotide excision repair, and DNA mismatch repair (MMR). nih.gov These pathways are orchestrated by over 450 different effector proteins that are involved in repairing a wide range of DNA damage, from single-nucleotide defects to double-strand breaks. nih.gov
The Ataxia Telangiectasia and Rad3-related (ATR) Kinase as a Fundamental Research Target
A pivotal regulator within the DDR network is the serine/threonine protein kinase, Ataxia Telangiectasia and Rad3-related (ATR). mdpi.comtaylorandfrancis.com ATR, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is activated in response to a variety of DNA damage signals, particularly those involving single-stranded DNA (ssDNA) which can arise from stalled or collapsed replication forks. mdpi.complos.orgascopubs.org The activation of ATR leads to the phosphorylation and subsequent activation of its downstream substrate, checkpoint kinase 1 (CHK1). mdpi.com This cascade of events triggers cell cycle checkpoints, primarily at the G2/M phase, which provides the necessary time for DNA repair to occur before the cell enters mitosis. mdpi.comnih.gov ATR signaling also plays a critical role in maintaining the stability of replication forks and promoting DNA repair processes. mdpi.com
The inhibition of ATR can lead to the accumulation of DNA double-strand breaks, resulting in genomic instability and ultimately apoptosis (programmed cell death). mdpi.com This makes targeting ATR a highly attractive therapeutic strategy in oncology. mdpi.com Pharmacological inhibition of ATR has emerged as a promising approach for cancer treatment, leveraging synthetic lethal interactions with deficiencies in other DNA damage repair proteins. researchgate.net
Ceralasertib Formate (B1220265) as a Selective Oral ATR Kinase Inhibitor in Preclinical Investigations
Ceralasertib formate, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of ATR kinase. ascopubs.orgnih.govmedchemexpress.com In preclinical studies, ceralasertib has demonstrated its ability to inhibit ATR with a high degree of selectivity. astrazeneca.com It acts as an ATP-competitive inhibitor of ATR. astrazeneca.com
Preclinical investigations have shown that ceralasertib effectively modulates the phosphorylation of CHK1 and induces markers of DNA damage, such as γH2AX. nih.gov Furthermore, it has been observed to inhibit processes like break-induced replication and homologous recombination repair. nih.gov The in vitro sensitivity to ceralasertib is notably elevated in cell lines with defects in the Ataxia-telangiectasia mutated (ATM) pathway, which is another key DDR kinase. nih.govastrazeneca.com This observation highlights the principle of synthetic lethality, where the inhibition of ATR is particularly effective in tumors that are deficient in ATM. ascopubs.org Preclinical studies have consistently demonstrated this synthetic lethal relationship in various tumor models. ascopubs.org
The table below summarizes key preclinical findings for this compound:
| Parameter | Finding | Reference(s) |
| Mechanism of Action | Potent, selective, oral inhibitor of ATR kinase. | ascopubs.orgnih.govmedchemexpress.com |
| In Vitro Activity | Inhibits ATR enzyme activity and phosphorylation of CHK1. | astrazeneca.com |
| Induces markers of DNA damage (γH2AX). | nih.gov | |
| Inhibits break-induced replication and homologous recombination. | nih.gov | |
| Synthetic Lethality | Enhanced sensitivity in ATM-deficient cell lines. | ascopubs.orgnih.govastrazeneca.com |
| In Vivo Activity | Demonstrates anti-tumor activity as a monotherapy, particularly in ATM-deficient xenograft models. | astrazeneca.com |
| Shows synergistic effects when combined with DNA-damaging agents like carboplatin (B1684641). | nih.govnih.govmanchester.ac.uk |
Overview of Preclinical Research Trajectory and Translational Rationale in Drug Discovery
The preclinical development of ceralasertib has followed a logical trajectory, moving from in vitro characterization to in vivo xenograft models to establish its potential as an anti-cancer agent. The primary translational rationale for developing ceralasertib is to exploit the reliance of certain tumors on the ATR pathway for survival, particularly those with pre-existing defects in other DDR pathways like ATM. nih.govmanchester.ac.uk This creates a therapeutic window to selectively target cancer cells while sparing normal cells.
A significant focus of preclinical research has been on evaluating ceralasertib in combination with other anti-cancer therapies. In nonclinical studies, ceralasertib has shown synergistic activity when combined with cytotoxic chemotherapy agents that induce DNA damage and replication stress. nih.govmanchester.ac.uk For instance, preclinical studies have demonstrated that combining ceralasertib with carboplatin enhances the anti-tumor activity of the latter in both in vitro and in vivo models. nih.govmanchester.ac.uk This synergy is attributed to the increased dependence of tumor cells on ATR for survival in the face of chemotherapy-induced replication stress and genomic instability. nih.gov
Furthermore, preclinical investigations have explored combinations with other targeted therapies, such as PARP inhibitors like olaparib (B1684210). nih.govascopubs.org The rationale for this combination is to simultaneously inhibit two critical DDR pathways, leading to a more profound anti-tumor effect. ascopubs.org Preclinical data has also suggested that ceralasertib can potentiate anti-tumor immune responses, providing a rationale for its combination with immunotherapy. biorxiv.org These comprehensive preclinical studies, which include optimizing dosage and schedules, have provided a strong foundation for the ongoing clinical evaluation of ceralasertib in various cancer types. nih.gov The identification of potential predictive biomarkers, such as ATM deficiency, is also a crucial aspect of the translational strategy to guide patient selection in clinical trials. researchgate.netnih.gov
Properties
CAS No. |
1352280-98-8 |
|---|---|
Molecular Formula |
C21H26N6O4S |
Molecular Weight |
458.537 |
IUPAC Name |
4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid |
InChI |
InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1 |
InChI Key |
JOKLXYXIZOXQHY-FQAMYIAXSA-N |
SMILES |
C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceralasertib formate; Ceralasertib; AZD-6738; AZD6738; AZD 6738; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ceralasertib Formate
Mechanism of ATR Kinase Inhibition by Ceralasertib Formate (B1220265)
Ceralasertib functions by directly targeting the ATR kinase, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Its inhibitory action is highly specific and potent, leading to the downstream disruption of the DDR signaling cascade. nih.gov
Ceralasertib acts as an ATP-competitive inhibitor of ATR kinase. nih.govnih.gov This means that it binds to the ATP-binding pocket of the ATR enzyme, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's activity. This targeted inhibition disrupts the downstream signaling cascade that is normally initiated by ATR in response to DNA damage and replication stress. mycancergenome.orgmedkoo.com Specifically, it blocks the phosphorylation of downstream targets like the serine/threonine protein kinase CHK1. mycancergenome.orgmedkoo.com This mode of action is highly selective for ATR, which contributes to its therapeutic potential. nih.gov
The potency of Ceralasertib as an ATR inhibitor has been quantified through various in vitro assays. In enzymatic assays, Ceralasertib has demonstrated a half-maximal inhibitory concentration (IC50) value of 1 nM. medchemexpress.comselleckchem.com Further studies have reported an ATR IC90 of 0.666 μM and a GI50 (concentration for 50% of maximal inhibition of cell growth) of approximately 1 μM. nih.gov
Ceralasertib exhibits a high degree of selectivity for ATR over other members of the PIKK family, such as ATM, mTOR, and DNA-PK. nih.gov In cellular assays, the IC50 values for these related kinases were all greater than 2 µM. chemicalprobes.org In a broader screening against a panel of 442 kinases, at a concentration of 1 μM, only PI3KC2G showed any significant inhibition (approximately 60%), highlighting the specificity of Ceralasertib for ATR. chemicalprobes.org The GI50 for mTOR was reported to be 5.7 μmol/L. nih.gov
Cellular Responses to Ceralasertib Formate Exposure
The inhibition of ATR by Ceralasertib triggers a cascade of cellular events, primarily centered around the accumulation of DNA damage and the disruption of cell cycle checkpoints. These responses are particularly detrimental to cancer cells, which often exhibit high levels of replication stress and are therefore more dependent on ATR signaling for their survival.
Treatment with Ceralasertib leads to an increase in markers of replication stress and DNA damage. nih.gov A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, resulting in γH2AX. nih.govnih.gov Studies have shown that exposure to Ceralasertib increases the levels of γH2AX. nih.govnih.gov Additionally, Ceralasertib induces ATM-dependent signaling, as evidenced by the phosphorylation of RAD50 (pRAD50), another marker of the DNA damage response. nih.govnih.gov
A critical function of ATR is to activate cell cycle checkpoints, particularly the G2-M checkpoint, to halt cell division and allow for DNA repair. nih.gov Ceralasertib abrogates this checkpoint, forcing cells to enter mitosis despite the presence of DNA damage. jci.orgnih.gov This premature entry into mitosis with unrepaired DNA can lead to chromosomal aberrations and ultimately, mitotic catastrophe and cell death. nih.govfrontiersin.org The inhibition of ATR prevents the stabilization of replication forks and can lead to G2/M cell cycle arrest. nih.gov
Induction of Cell Senescence in In Vitro Models
This compound has been shown to induce cellular senescence, a state of irreversible cell cycle arrest, in various in vitro cancer models. In non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound at concentrations of 0.3 and 1 μM for 48 hours resulted in a dose-dependent induction of senescence. medchemexpress.com Similarly, studies on the melanoma cell line SKMEL-2 demonstrated that prolonged treatment (3 days of treatment followed by 5 additional days of culture) induced senescence, as indicated by higher β-galactosidase activity. researchgate.net Interestingly, in non-cancerous IMR-90 fibroblasts, ceralasertib treatment induced only senescence, regardless of the treatment duration (from 2 to 7 days), highlighting its potent cytostatic effects. researchgate.net
| Cell Line | Cancer Type | Senescence Marker | Finding |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Induces senescence in a dose-dependent manner (0.3-1 μM). medchemexpress.com |
| SKMEL-2 | Melanoma | β-galactosidase activity | Induced senescence after 3 days of treatment plus 5 days of culture. researchgate.net |
| IMR-90 | Normal Fibroblast | Not Specified | Induced senescence regardless of treatment length (2-7 days). researchgate.net |
Impairment of DNA Repair Pathways (e.g., Homologous Recombination Repair, Break-Induced Replication)
A key aspect of ceralasertib's pharmacology is its ability to directly impair critical DNA repair pathways. As an ATR inhibitor, it blocks the downstream signaling necessary for resolving stalled DNA replication forks. nih.gov Preclinical studies have specifically demonstrated that ceralasertib inhibits both break-induced replication (BIR) and homologous recombination repair (HRR). nih.gov By disrupting these high-fidelity repair mechanisms, ceralasertib prevents cancer cells from accurately repairing complex DNA lesions, leading to the accumulation of genomic damage and ultimately cell death. mycancergenome.orgnih.gov
Preclinical Efficacy Studies of Ceralasertib Formate
In Vitro Anti-tumor Activity
Cell Line Sensitivity Profiling Across Various Cancer Types
Ceralasertib has demonstrated inhibitory effects on the proliferation of a wide array of cancer cell lines. In a study involving 276 different tumor cell lines, ceralasertib was shown to inhibit cell viability, with hematological cell lines exhibiting greater sensitivity (median GI50 of 0.82 µmol/L) compared to solid tumor cells (median GI50 of 1.68 µmol/L). targetmol.com Another study reported that ceralasertib inhibited the proliferation of 73 out of 197 solid and hematological cell lines with an IC50 of less than 1µM in 3-day proliferation assays. astrazeneca.com
Sensitivity to ceralasertib appears to be particularly elevated in cell lines with defects in the ATM pathway or those with drivers of replication stress, such as CCNE1 amplification. nih.govnih.gov For instance, in non-small cell lung cancer (NSCLC) cell lines, ceralasertib impaired the viability of Kras mutant cells, with the lowest GI50 values observed in H460 and H23 cells. oncotarget.com In vitro studies on head and neck squamous cell carcinoma (HNSCC) cell lines (MOC1, MOC2, and ROC1) showed IC50 values ranging from 0.18 to 0.625 µmol/L. aacrjournals.org Furthermore, in pancreatic ductal adenocarcinoma (PDAC) cell lines, ceralasertib demonstrated synergistic growth inhibition when combined with gemcitabine. scispace.com
| Cancer Type | Cell Lines | Key Findings | Citation |
|---|---|---|---|
| General | 276 various tumor cell lines | Hematological cells more sensitive (Median GI50: 0.82 µmol/L) than solid tumor cells (Median GI50: 1.68 µmol/L). | targetmol.com |
| General | 197 solid and hematological cell lines | 73 cell lines showed IC50 < 1µM. | astrazeneca.com |
| Non-Small Cell Lung Cancer (NSCLC) | H23, H460, A549, H358 (Kras mutant) | Impaired viability, with lowest GI50 in H460 (1.05 μM) and H23 (2.38 μM) cells. | oncotarget.com |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | MOC1, MOC2, ROC1 | IC50 values ranged from 0.18 to 0.625 µmol/L. | aacrjournals.org |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 7 human and 5 mouse PDAC cell lines | Synergistic growth inhibition with gemcitabine. | scispace.com |
Dose-Dependent Inhibition of Cell Viability and Proliferation
The anti-tumor activity of ceralasertib in vitro is dose-dependent. Studies have shown that increasing concentrations of ceralasertib lead to a greater reduction in cell viability and proliferation. For example, in A549 cells, ceralasertib induced cell senescence in a dose-dependent manner at concentrations of 0.3 and 1 μM over 48 hours. medchemexpress.commedchemexpress.com In GSC 267 and GSC 20 glioma stem cells, ceralasertib at 1 and 2 µM significantly decreased the protein levels of ATR, IFI16, and HuR in a dose-dependent fashion. medchemexpress.com
When combined with other agents, the dose of ceralasertib is critical for achieving synergistic effects. For instance, in combination with carboplatin (B1684641), enhanced cell killing was observed at a ceralasertib concentration of 0.3 μmol/L, but not at 0.1 μmol/L. nih.govopenrepository.com A concentration of 1 μmol/L, which is near the IC90 for ATR inhibition, resulted in even greater cell killing with carboplatin. nih.gov
In Vivo Anti-tumor Activity in Animal Models
Xenograft Models of Human Cancers
Ceralasertib has demonstrated significant dose-dependent anti-tumor activity in various xenograft models of human cancers, particularly those with defects in the ATM DNA damage response pathway. astrazeneca.comnih.gov
In a study using multiple ATM-deficient cell line xenograft models, including LoVo (colorectal), Granta-519 (mantle cell lymphoma), and NCI-H23 (non-small cell lung cancer), ceralasertib showed significant tumor growth inhibition (TGI). nih.gov Specifically, LoVo and Granta-519 xenografts exhibited dose-dependent efficacy, with significant TGI at 50 mg/kg once daily, moderate activity at 25 mg/kg, and no activity at 10 mg/kg. targetmol.comnih.gov Notably, a 12.5 mg/kg twice-daily dosing schedule showed equivalent antitumor activity to the 50 mg/kg once-daily dose. nih.gov In a SNU-601 gastric cancer xenograft model (ATM-deficient), daily administration of 50 mg/kg ceralasertib significantly inhibited tumor growth. aacrjournals.org
Furthermore, in a breast cancer xenograft model with cyclin E amplification (HCC1806), ceralasertib demonstrated a dose-dependent increase in efficacy, with doses greater than 12.5 mg/kg twice daily showing incremental improvements in growth inhibition. scispace.com Combination studies have also shown promise. In an HT29 colorectal cancer xenograft model, the combination of ceralasertib and 5-fluorouracil (B62378) resulted in significantly greater inhibition of tumor growth compared to 5-FU monotherapy. spandidos-publications.com
| Cancer Type | Xenograft Model | Key Findings | Citation |
|---|---|---|---|
| Colorectal Cancer | LoVo | Dose-dependent efficacy with significant TGI at 50 mg/kg qd. | targetmol.comnih.gov |
| Mantle Cell Lymphoma | Granta-519 | Dose-dependent efficacy with significant TGI at 50 mg/kg qd. | targetmol.comnih.gov |
| Non-Small Cell Lung Cancer | NCI-H23 | Significant antitumor activity. | targetmol.comnih.gov |
| Gastric Cancer | SNU-601 (ATM-deficient) | Significant tumor growth inhibition at 50 mg/kg daily. | aacrjournals.org |
| Breast Cancer | HCC1806 (CCNE1 amplified) | Dose-dependent increase in efficacy, with improvements at >12.5 mg/kg bid. | scispace.com |
| Colorectal Cancer | HT29 | Combination with 5-FU significantly enhanced tumor growth inhibition. | spandidos-publications.com |
Patient-Derived Xenograft (PDX) Models in Preclinical Efficacy Assessment
Patient-derived xenograft (PDX) models, which are established by implanting patient tumor tissue into immunodeficient mice, have been instrumental in evaluating the preclinical efficacy of ceralasertib. nih.gov These models are considered more clinically relevant than traditional xenografts.
In a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model, combining ceralasertib with the PARP inhibitor olaparib (B1684210) led to complete tumor regression. nih.govnih.gov The duration of ceralasertib dosing was a critical determinant of efficacy. nih.gov Even in a BRCA wild-type TNBC PDX model, increasing the olaparib dosage or the ceralasertib dosing to twice daily resulted in complete tumor regression. nih.govnih.gov Similarly, in a TP53-mutant TNBC PDX model, a 3-day course of ceralasertib combined with carboplatin resulted in optimal tumor control. nih.govopenrepository.com
Studies in various PDX models, including those for NSCLC and HNSCC, have shown dose-dependent anti-tumor activity and increases in the pharmacodynamic marker pRAD50. researchgate.net The OCI-Ly19 diffuse large B-cell lymphoma PDX model was found to be particularly sensitive to ceralasertib. researchgate.net
Syngeneic Immunocompetent Mouse Tumor Models for Immune Microenvironment Studies
Syngeneic tumor models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are crucial for studying the interactions between a drug and the host immune system. transcurebioservices.comkyinno.com Preclinical studies using these models have revealed that ceralasertib can modulate the tumor immune microenvironment. researchgate.netnih.gov
In a syngeneic model of colorectal carcinoma (CT26), ceralasertib in combination with radiation generated a CD8+ T cell-dependent anti-tumor response. nih.gov This combination was also shown to promote immunologic memory following complete tumor responses. nih.gov Further studies in CT26, MC38, 4T1, and A20 syngeneic models showed that intermittent treatment with ceralasertib has CD8+ T-cell dependent antitumor activity. researchgate.net Depletion of CD8+ T cells abrogated the therapeutic effect of ceralasertib in these models. aacrjournals.orgresearchgate.net
Mechanistically, ceralasertib has been shown to block radiation-induced PD-L1 upregulation on tumor cells and decrease the number of tumor-infiltrating regulatory T cells (Tregs). nih.gov It also promotes the proliferation and differentiation of CD8+ T cells into effector memory T cells. researchgate.net The antitumor activity of ceralasertib is mediated by cytotoxic T cells and innate immunity, involving the activation of the cGAS/STING pathway. aacrjournals.orgmdpi.com
Preclinical Combination Strategies and Synergistic Effects
The rationale for combining ceralasertib with other cancer therapies stems from its mechanism of action. By compromising a key DNA repair pathway, ceralasertib can synergize with agents that induce DNA damage or replication stress, as well as with therapies that target other components of the DDR pathway. nih.govnih.gov
Preclinical studies have consistently shown that ceralasertib enhances the anti-tumor effects of various DNA-damaging chemotherapy agents. nih.govnih.gov This synergy is based on the principle that while chemotherapy induces DNA damage, ceralasertib prevents the cancer cells from effectively repairing that damage.
The combination of ceralasertib with platinum-based agents like carboplatin and cisplatin (B142131) has been extensively studied. In vitro and in vivo patient-derived xenograft (PDX) models have demonstrated that ceralasertib potentiates the effects of these agents, leading to enhanced tumor growth inhibition and even regression. nih.govopenrepository.com For instance, in a TP53-mutant triple-negative breast cancer PDX model, combining ceralasertib with carboplatin resulted in optimal tumor control. nih.gov Similarly, the combination of cisplatin and ceralasertib has been shown to resolve ATM-deficient lung cancer xenografts. researchgate.net
An additive effect has also been observed when ceralasertib is combined with paclitaxel (B517696) . nih.gov Although paclitaxel primarily targets microtubules, it can also induce replication stress, a vulnerability that is exploited by ATR inhibition. nih.gov In vitro studies showed synergy in a subset of gastric cancer cell lines, and in vivo models of breast cancer also demonstrated the efficacy of this combination. nih.gov
The combination of ceralasertib with gemcitabine has shown synergistic effects in preclinical models of pancreatic cancer. aacrjournals.orgresearchgate.net This has provided the basis for clinical trials investigating this combination in patients with pancreatic cancer. aacrjournals.orgresearchgate.net
Preclinical data also supports the combination of ceralasertib with trifluridine (B1683248) (a component of TAS-102), where the inhibition of ATR is expected to enhance the DNA damage caused by trifluridine incorporation into DNA.
Table 1: Preclinical Studies of Ceralasertib in Combination with Chemotherapy
| Chemotherapy Agent | Cancer Model | Key Findings |
|---|---|---|
| Carboplatin | Triple-negative breast cancer PDX | Optimal tumor control observed with concurrent dosing. nih.gov |
| Cisplatin | ATM-deficient lung cancer xenografts | Combination resolved tumors. researchgate.net |
| Paclitaxel | Gastric and breast cancer cell lines/xenografts | Additive and synergistic effects observed. nih.gov |
| Gemcitabine | Pancreatic cancer models | Synergistic action, leading to clinical trial initiation. aacrjournals.orgresearchgate.net |
The combination of ceralasertib with PARP inhibitors, such as olaparib , represents a powerful strategy of "dual DDR inhibition." ascopubs.org This approach simultaneously targets two critical DNA repair pathways, creating a synthetic lethal effect in cancer cells. ascopubs.orgaacrjournals.org Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of combining ceralasertib and olaparib. aacrjournals.orgresearchgate.net
In a BRCA2-mutant patient-derived triple-negative breast cancer xenograft model, the combination of ceralasertib and olaparib led to complete tumor regression. nih.gov Notably, even in a BRCA wild-type model, increasing the dose and frequency of ceralasertib with olaparib also resulted in complete tumor regression. nih.gov The synergy between ATR and PARP inhibition has also been supported by preclinical data in BRCA-mutated ovarian and breast cancer models. ascopubs.org
Preclinical models of PARP inhibitor resistance have shown that combining ceralasertib with olaparib may be beneficial. aacrjournals.orgaacrjournals.org This combination has been shown to overcome resistance in PARP inhibitor-resistant cell lines and patient-derived xenograft models. aacrjournals.org
Table 2: Preclinical Studies of Ceralasertib in Combination with Olaparib
| Cancer Model | Key Findings |
|---|---|
| BRCA2-mutant triple-negative breast cancer PDX | Complete tumor regression achieved. nih.gov |
| BRCA wild-type triple-negative breast cancer xenograft | Complete tumor regression with optimized dosing. nih.gov |
| PARP inhibitor-resistant models | Combination overcomes resistance. aacrjournals.org |
| Pancreatic ductal adenocarcinoma patient-derived cell lines | Sequential treatment with olaparib followed by ceralasertib showed higher synergy in DDR deficient models. biorxiv.org |
Emerging preclinical evidence suggests that ceralasertib can enhance the efficacy of immunotherapy agents like the anti-PD-L1 antibody durvalumab . nih.govresearchgate.net The rationale is that by inducing DNA damage, ceralasertib can trigger an anti-tumor immune response. ascopubs.org
Preclinical modeling of intermittent ceralasertib treatment in mouse tumor models has revealed a CD8+ T-cell dependent anti-tumor activity. nih.gov Ceralasertib treatment leads to an up-regulation of the type I interferon (IFN) pathway, which is a key mediator of the anti-tumor activity of the ceralasertib and anti-PD-L1 antibody combination. nih.govresearchgate.net This combination has shown encouraging clinical benefit in patients with melanoma and lung cancer who had progressed on prior immunotherapy. nih.gov
Table 3: Preclinical Studies of Ceralasertib in Combination with Durvalumab
| Cancer Model | Key Findings |
|---|---|
| Mouse tumor models | CD8+ T-cell dependent antitumor activity. nih.gov |
| Mouse tumor models | Upregulation of the type I interferon pathway, mediating antitumor activity. nih.govresearchgate.net |
The preclinical success of ceralasertib in combination therapies is rooted in its ability to exploit the inherent vulnerabilities of cancer cells.
Ceralasertib's primary mechanism of synergy with chemotherapy and PARP inhibitors is the enhancement of DNA damage and replication stress. nih.govopenrepository.com By inhibiting ATR, ceralasertib prevents the repair of DNA lesions induced by these agents, leading to an accumulation of double-strand breaks and stalled replication forks. openrepository.comascopubs.org This overwhelming level of genomic instability triggers mitotic catastrophe and cell death. openrepository.com
A significant challenge in cancer therapy is the development of drug resistance. Ceralasertib has shown promise in overcoming both intrinsic and acquired resistance to other treatments. nih.govnih.gov
For instance, in the context of PARP inhibitor resistance, preclinical data indicate that ATR inhibition can re-sensitize resistant cells. nih.govnih.gov This is achieved by disrupting alternative DNA repair pathways that cancer cells may rely on after developing resistance to PARP inhibitors. nih.gov Specifically, ATR inhibition can compromise the stabilization of replication forks, a key mechanism of PARP inhibitor resistance. nih.gov
Furthermore, overexpression of multidrug resistance transporters like P-glycoprotein (P-gp) and BCRP can limit the efficacy of ceralasertib. researchgate.net However, inhibiting these transporters can reverse this resistance. researchgate.net This suggests that combining ceralasertib with inhibitors of these transporters could be a viable strategy to overcome this form of resistance.
Rationale for Combination Therapies Based on Preclinical Mechanistic Insights
Modulation of the Tumor Microenvironment
Preclinical research indicates that Ceralasertib formate (B1220265) reshapes the tumor immune microenvironment (TIME), an action that can be independent of its direct effects on tumor cells. researchgate.netnih.gov This immunomodulatory capability is a key mechanism of action that contributes to its antitumor efficacy, particularly when used in combination with immune checkpoint inhibitors. researchgate.netnih.govnih.gov The antitumor effects of Ceralasertib have been shown to be dependent on the presence of CD8+ T-cells; in preclinical models, the depletion of these cells nullified the therapeutic benefit of the ATR inhibitor. researchgate.netnih.govresearchgate.netaacrjournals.org
A central aspect of Ceralasertib's immunomodulatory effect is the significant upregulation of the type I interferon (IFN1) pathway, a phenomenon observed in both tumor-bearing mice and cancer patients. researchgate.netnih.govresearchgate.net The IFN1 pathway is a critical mediator of the antitumor activity derived from Ceralasertib treatment. researchgate.netnih.govnih.gov This upregulation is linked to improved T-cell function and changes within the myeloid cell populations of the tumor microenvironment. researchgate.netnih.govresearchgate.net Furthermore, the activation of the IFN1 pathway also enhances the anti-proliferative effects of Ceralasertib on tumor cells. researchgate.netnih.govnih.gov
Studies show that Ceralasertib treatment leads to broad immunomodulatory changes that enhance antitumor immunity. researchgate.netnih.gov These changes include the activation of dendritic cells (DCs), which subsequently show a greater capacity to stimulate T-cells. researchgate.netresearchgate.netaacrjournals.org This activation of DCs is critically dependent on type I IFN signaling. researchgate.netaacrjournals.org
The compound's impact on immune cells is multifaceted, affecting T-cells, macrophages, and myeloid-derived suppressor cells (MDSCs). researchgate.netresearchgate.netaacrjournals.org Intermittent treatment with Ceralasertib leads to a significant reduction in T-cells with exhaustion markers, alongside an increase in T-cells exhibiting naïve, non-activated phenotypes, which corresponds with improved T-cell function. researchgate.net While on-treatment, Ceralasertib selectively suppresses proliferating Ki67+ T-cells, a process that is rapidly reversed upon cessation of treatment. researchgate.netresearchgate.netnih.govaacrjournals.org This reversal leads to a notable rebound in the levels of proliferating T-cells. aacrjournals.org
The table below summarizes the observed effects of Ceralasertib on various immune cell populations within the tumor microenvironment based on preclinical findings.
Table 1: Effects of Ceralasertib on Immune Cells in the Tumor Microenvironment
| Immune Cell Type | Observed Effect | Key Dependency/Mechanism | Citations |
|---|---|---|---|
| CD8+ T-Cells | Antitumor activity is dependent on their presence; improved function. | IFN1 Pathway | researchgate.netnih.govresearchgate.netaacrjournals.org |
| Proliferating T-Cells (Ki67+) | Suppressed during treatment, followed by a rapid rebound off-treatment. | Intermittent Dosing | researchgate.netresearchgate.netaacrjournals.org |
| Dendritic Cells (DCs) | Activation and increased ability to stimulate T-cells. | IFN1 Pathway | researchgate.netresearchgate.netaacrjournals.org |
| Tumor-Associated Macrophages (TAMs) | Depletion from the tumor microenvironment. | Myeloid Cell Modulation | researchgate.netresearchgate.netaacrjournals.org |
| Monocytic MDSCs (m-MDSCs) | Depletion from the tumor microenvironment. | Myeloid Cell Modulation | researchgate.netresearchgate.netaacrjournals.org |
| Polymorphonuclear MDSCs (PMN-MDSCs) | Inactivation of suppressive activity. | Myeloid Cell Modulation | researchgate.netresearchgate.netaacrjournals.org |
Data from a biomarker trial provided specific insights into the rebound effect on peripheral T-cells following the cessation of Ceralasertib administration.
Table 2: Rebound Effect on Peripheral T-Cells Post-Ceralasertib Treatment
| T-Cell Type | Median Rebound Above Baseline | Citations |
|---|---|---|
| Peripheral Helper T-Cells (CD4+Ki67+) | 63.8% | aacrjournals.org |
| Peripheral Cytotoxic T-Cells (CD8+Ki67+) | 187.5% | aacrjournals.org |
Collectively, these modulations of the tumor microenvironment—activating dendritic cells, improving T-cell function, and reducing suppressive myeloid populations—render the tumor more susceptible to immune attack and enhance the efficacy of immune checkpoint blockade therapies like anti-PD-L1. researchgate.netaacrjournals.org Evidence from paired patient biopsies has supported these preclinical findings, showing an increase in immune-cell infiltration and programmed death-ligand 1 (PD-L1) staining on immune cells after treatment. nih.gov
Pharmacokinetics and Pharmacodynamics in Preclinical Investigations
Preclinical Pharmacokinetic Profiles of Ceralasertib Formate (B1220265)
The preclinical pharmacokinetic profile of ceralasertib has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption and Oral Bioavailability in Animal Models
Ceralasertib is designed for oral administration. nih.gov Preclinical studies in mouse models have demonstrated that ceralasertib is absorbed after oral dosing. pitt.edu The bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, has been shown to be dose-dependent in mice. researchgate.netresearchgate.net This suggests that as the dose increases, the proportion of the drug that is absorbed and becomes available to the body also changes. researchgate.netresearchgate.net Specifically, at lower doses (1 to 10 mg/kg), the bioavailability is more proportional, while at a higher dose of 40 mg/kg, the bioavailability increases significantly, which is thought to be due to the saturation of first-pass metabolism. researchgate.netresearchgate.net The time to reach maximum plasma concentration (Tmax) is approximately one hour, indicating rapid absorption. nih.gov
Distribution and Tissue Partition Coefficients in Preclinical Models
Following absorption, ceralasertib distributes to various tissues. Studies in tumor-bearing mice have shown rapid and extensive distribution to most tissues. researchgate.netresearchgate.net However, penetration into the brain and spinal cord is reported to be limited. researchgate.netnih.gov Tissue partition coefficients, which quantify the extent of drug distribution into a particular tissue relative to the plasma, have been determined in these models. pitt.edunih.gov These coefficients are valuable for understanding the drug's concentration at the site of action and potential off-target tissues. pitt.edu For instance, distribution has been observed in the bone marrow, which can be relevant for both efficacy and potential toxicity. researchgate.netresearchgate.net
Dose Linearity and Exposure Relationships in Preclinical Studies
The relationship between the administered dose of ceralasertib and the resulting systemic exposure is not strictly linear across all dose ranges in preclinical models. pitt.eduresearchgate.net Studies in mice have revealed dose-dependent bioavailability, leading to a non-linear pharmacokinetic profile. pitt.eduresearchgate.net Specifically, a greater than proportional increase in exposure has been observed as the dose is increased, particularly at higher doses. researchgate.netresearchgate.net This non-linearity is attributed to the saturation of first-pass metabolism, where the metabolic enzymes responsible for breaking down the drug before it reaches systemic circulation become saturated. researchgate.netresearchgate.net Mathematical models have been developed to describe this complex pharmacokinetic behavior. researchgate.netresearchgate.net Understanding this dose-exposure relationship is critical for predicting drug levels at different doses and for designing effective dosing regimens. arxiv.orgfriendsofcancerresearch.org
Preclinical Pharmacodynamic Biomarkers and Modulation
Pharmacodynamic biomarkers are used to measure the biochemical and physiological effects of a drug on the body. For ceralasertib, these biomarkers are essential for confirming target engagement and understanding its mechanism of action.
pRAD50 as a Key Pharmacodynamic Biomarker of ATR Inhibition in Preclinical Models
Phosphorylated RAD50 (pRAD50) has been identified as a key pharmacodynamic biomarker of ATR inhibition by ceralasertib in preclinical models. nih.govaacrjournals.orgresearchgate.net Inhibition of ATR by ceralasertib leads to the activation of the related ATM kinase, which in turn phosphorylates RAD50. nih.govnih.gov Therefore, an increase in pRAD50 levels in tumor tissue serves as an indicator of ceralasertib's activity. nih.govnih.gov Preclinical studies in xenograft models have demonstrated a dose- and time-dependent increase in pRAD50 following ceralasertib treatment. aacrjournals.orgresearchgate.net Mathematical modeling has further confirmed a consistent relationship between ceralasertib exposure, the fold increase in pRAD50, and antitumor activity. aacrjournals.orgresearchgate.net
Modulation of CHK1 Phosphorylation as a Cellular Readout
Checkpoint kinase 1 (CHK1) is a primary downstream target of ATR. mdpi.comcancerbiomed.org In response to DNA damage, ATR phosphorylates and activates CHK1, which then orchestrates cell cycle arrest and DNA repair. nih.govmdpi.com Ceralasertib, by inhibiting ATR, is expected to modulate the phosphorylation of CHK1. nih.gov Preclinical studies have shown that ceralasertib treatment leads to the modulation of CHK1 phosphorylation. nih.gov However, the interpretation of this modulation can be complex. While ATR inhibition would be expected to decrease CHK1 phosphorylation, some studies have reported an increase in pCHK1, which may reflect the underlying replication stress and DNA damage induced by the drug. nih.govnih.gov In some contexts, particularly in cells with defects in other DNA damage response pathways, the inhibition of ATR and subsequent suppression of CHK1 phosphorylation can lead to synthetic lethality. aacrjournals.org
Relationship Between Drug Exposure, Biomarker Modulation, and Anti-tumor Activity in Preclinical Models
In preclinical investigations, a clear and direct relationship has been established between the exposure to ceralasertib, the modulation of specific pharmacodynamic biomarkers, and its resulting anti-tumor efficacy. These studies highlight that the anti-cancer activity of ceralasertib is not only dose-dependent but also intrinsically linked to the sustained inhibition of the Ataxia telangiectasia and Rad3-related (ATR) kinase pathway. aacrjournals.orgnih.gov
Research has consistently shown that achieving tumor control with ceralasertib as a monotherapy necessitates continuous dosing to maintain adequate free plasma exposures. aacrjournals.orgnih.gov This sustained exposure is critical for the modulation of key biomarkers of the DNA Damage Response (DDR) pathway. Following ceralasertib administration in xenograft models, a dose-dependent increase in the phosphorylation of CHK1 (pCHK1), RAD50 (pRAD50), and the DNA damage marker γH2AX has been observed through methods like immunohistochemistry (IHC). aacrjournals.orgscispace.com The induction of these biomarkers serves as a proxy for target engagement and is directly correlated with the in vivo anti-tumor activity. aacrjournals.orgnih.gov
The link between exposure, biomarker response, and efficacy was quantified in a series of studies using a range of patient-derived xenograft (PDX) and cell line xenograft models. researchgate.netaacrjournals.org Mouse dosing schedules were specifically selected to mirror the free drug exposure levels achieved in clinical trials. aacrjournals.org These investigations revealed that increases in the biomarker pRAD50 were dependent on both the dose and duration of ceralasertib treatment. aacrjournals.org Mathematical modeling of this data confirmed a consistent pharmacokinetic/pharmacodynamic (PK/PD) relationship, establishing a direct correlation between ceralasertib concentration in plasma and the fold increase of pRAD50. researchgate.netaacrjournals.org Furthermore, this modeling demonstrated a clear relationship between the induction of pRAD50 and the observed anti-tumor activity across all tested models. aacrjournals.org
The anti-tumor activity itself is dose-dependent, with varying sensitivities observed across different preclinical models. researchgate.netaacrjournals.org For instance, in studies using LoVo (colorectal) and Granta-519 (mantle cell lymphoma) xenografts, a 50 mg/kg once-daily dose resulted in significant tumor growth inhibition (%TGI), whereas a 25 mg/kg dose showed moderate activity, and a 10 mg/kg dose was inactive. nih.govtargetmol.com This demonstrates a clear dose-response relationship for anti-tumor efficacy.
| Cancer Model | Genetic Background | Dose (once daily) | Observed Anti-Tumor Activity | Source |
|---|---|---|---|---|
| LoVo (Colorectal) | ATM-deficient | 50 mg/kg | Significant TGI | nih.govtargetmol.com |
| LoVo (Colorectal) | ATM-deficient | 25 mg/kg | Moderate TGI | nih.govtargetmol.com |
| LoVo (Colorectal) | ATM-deficient | 10 mg/kg | No Activity | nih.govtargetmol.com |
| Granta-519 (Mantle Cell Lymphoma) | ATM-deficient | 50 mg/kg | Significant TGI | nih.govtargetmol.com |
| Granta-519 (Mantle Cell Lymphoma) | ATM-deficient | 25 mg/kg | Moderate TGI | nih.govtargetmol.com |
| NCI-H23 (Non-Small Cell Lung) | ATM-deficient | Not specified | Significant antitumor activity | nih.govtargetmol.com |
| A549 (Non-Small Cell Lung) | ATM-proficient | Not specified | No significant activity | nih.govtargetmol.com |
Further investigations into dosing schedules in FaDu head and neck ATM knockout xenografts revealed that continuous daily dosing at 25 or 50 mg/kg produced significant activity. scispace.com In contrast, an intermittent schedule of 3-days-on/4-days-off resulted in weaker tumor growth inhibition, reinforcing the concept that sustained exposure is crucial for optimal efficacy. scispace.com
The sensitivity to ceralasertib is notably elevated in preclinical models with deficiencies in the ATM pathway or those with drivers of replication stress, such as CCNE1 amplification. aacrjournals.orgnih.gov However, the anti-tumor activity is not exclusively confined to these contexts. Recent preclinical findings show that ceralasertib's efficacy also involves the modulation of the tumor microenvironment. nih.govresearchgate.net The anti-tumor effect of ceralasertib monotherapy was found to be dependent on the presence of CD8+ T-cells. nih.govresearchgate.net This immune-mediated component of its activity is linked to the upregulation of the type I interferon (IFN1) pathway in tumor-bearing mice, indicating a broader mechanism of action that combines direct tumor cell effects with immunomodulation. nih.govresearchgate.net
| Preclinical Model Type | Key Findings | Source |
|---|---|---|
| Xenografts (various) | Tumor control requires continuous dosing and is correlated with free plasma exposure. | aacrjournals.orgnih.gov |
| Xenografts (various) | Dose-dependent induction of pCHK1, pRAD50, and γH2AX. | aacrjournals.orgscispace.com |
| PDX and Xenografts (TNBC, BC, DLBCL, HNSCC, NSCLC) | Mathematical modeling confirmed a PK/PD relationship between plasma concentration and pRAD50 fold-increase. | researchgate.netaacrjournals.org |
| OCI-Ly19 (DLBCL) | Demonstrated high sensitivity with Tumor Growth Inhibition (%TGI) ranging from 43% to 104% in a dose-dependent manner. | researchgate.netaacrjournals.org |
| Syngeneic mouse models | Antitumor effect is dependent on CD8+ T-cells and linked to upregulation of the Type I Interferon pathway. | nih.govresearchgate.net |
Mechanisms of Preclinical Resistance to Ceralasertib Formate
Acquired Resistance Mechanisms in Preclinical Models
Acquired resistance develops in cancer cells after exposure to ceralasertib, allowing them to survive and proliferate despite treatment. Several distinct molecular mechanisms have been identified in preclinical models.
A significant mechanism of acquired resistance to ceralasertib involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. researchgate.netnih.govoaepublish.com Specifically, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) have been shown to actively transport ceralasertib out of cancer cells, thereby reducing its intracellular concentration and limiting its efficacy. frontiersin.orgresearchgate.netnih.gov
Studies have demonstrated that cancer cell lines overexpressing P-gp and BCRP are less sensitive to ceralasertib. researchgate.netnih.gov This resistance can be reversed by using inhibitors of these transporters, confirming their direct role in mediating resistance. researchgate.netnih.gov For example, the P-gp inhibitor verapamil (B1683045) and the BCRP inhibitor Ko143 were able to sensitize multidrug-resistant (MDR) cells to ceralasertib. nih.gov Interestingly, while ceralasertib is a substrate for both transporters, it was found to downregulate the expression of P-gp but not BCRP, suggesting a complex interplay between ATR signaling and transporter expression. researchgate.netnih.gov
| Cell Line | Transporter Overexpressed | Effect on Ceralasertib Sensitivity | Reversal Agent | Reference |
|---|---|---|---|---|
| KB-C2 | P-gp | Decreased Sensitivity | Verapamil | researchgate.netnih.gov |
| SW620/Ad300 | P-gp | Decreased Sensitivity | Verapamil | researchgate.netnih.gov |
| NCI-H460/TPT10 | BCRP | Decreased Sensitivity | Ko143 | researchgate.net |
| S1-M1-80 | BCRP | Decreased Sensitivity | Ko143 | researchgate.net |
Cancer cells can also acquire resistance to ceralasertib by adapting their cellular processes to limit the replication stress that ATR inhibitors are designed to exploit. nih.govnih.gov One such mechanism involves the loss of Cyclin C (CCNC) or Cyclin-Dependent Kinase 8 (CDK8), which are components of the CDK8 kinase module of the RNA polymerase II mediator complex. nih.govnih.govresearchgate.net
Loss of Cyclin C or CDK8 has been shown to confer resistance to ceralasertib by reducing the formation of DNA:RNA hybrids during the S-phase of the cell cycle. nih.govnih.gov This, in turn, alleviates transcription-associated replication stress, which is a primary driver of cell death induced by ATR inhibitors. nih.govnih.gov Consequently, cells with depleted Cyclin C or CDK8 are less reliant on ATR signaling for survival and exhibit resistance to ceralasertib. nih.govnih.gov
Another identified mechanism of acquired resistance involves the loss of the nonsense-mediated decay (NMD) factor, UPF2. frontiersin.orgnih.gov The NMD pathway is crucial for RNA surveillance, and its components have been found to be mediators of the cellular response to ATR inhibitors. nih.govmdpi.com
In gastric cancer cell lines, loss of UPF2 leads to resistance to ceralasertib. nih.govnih.gov This resistance is associated with an altered cell cycle response. nih.gov While sensitive cells arrest in the G1 phase following ceralasertib treatment, cells lacking UPF2 fail to do so. nih.govnih.gov The loss of UPF2 also leads to a reduction in transcription-replication collisions, which is a source of replication stress that sensitizes cells to ATR inhibition. nih.govnih.gov This allows the cells to circumvent the cytotoxic effects of the drug. frontiersin.org
Cancer cells can develop resistance to DDR inhibitors by restoring the function of key DNA repair pathways. oaepublish.com For instance, in the context of PARP inhibitor resistance, which often precedes or is concurrent with ATR inhibitor treatment, tumor cells can acquire secondary mutations that restore homologous recombination (HR) function. nih.govresearchgate.net This can occur through reversion mutations in genes like BRCA1/2, RAD51C, and RAD51D. oaepublish.com
Although this mechanism is more extensively studied for PARP inhibitors, the restoration of a functional HR pathway can reduce the cell's dependency on the ATR-mediated replication stress response, thereby conferring cross-resistance to ceralasertib. nih.gov The ATR-CHK1 pathway is critical for maintaining genomic stability in HR-deficient cells, and its inhibition is a key therapeutic strategy. nih.gov Therefore, the restoration of HR negates this vulnerability. oaepublish.comnih.gov
Genome-wide screening technologies, particularly CRISPR-Cas9, have been instrumental in identifying the genetic determinants of resistance to ceralasertib. nih.govdatadryad.orgfrontiersin.org These powerful techniques allow for the systematic knockout of every gene in the genome to identify those whose loss leads to drug resistance. frontiersin.orgmdpi.com
CRISPR-Cas9 screens in both ATM-deficient and proficient mouse embryonic stem cells treated with ceralasertib successfully identified Cyclin C and CDK8 as two of the strongest resistance-conferring gene losses. nih.govnih.govresearchgate.net Similarly, a CRISPR interference screen in gastric cancer cells identified UPF2 and other components of the NMD pathway as key mediators of the response to ATR inhibitors. nih.gov These unbiased, genome-wide approaches are crucial for discovering novel resistance mechanisms and potential biomarkers for patient stratification. nih.govdatadryad.org
| Mechanism | Key Genes/Proteins Involved | Effect on Cell Function | Method of Identification | Reference |
|---|---|---|---|---|
| Drug Efflux | P-gp (ABCB1), BCRP (ABCG2) | Increased extrusion of ceralasertib from the cell | In vitro drug sensitivity assays with overexpressing cell lines and specific inhibitors | researchgate.netnih.govnih.gov |
| Limiting Replication Stress | Cyclin C (CCNC), CDK8 | Reduced DNA:RNA hybrid formation and transcription-associated replication stress | CRISPR-Cas9 genome-wide screening | nih.govnih.gov |
| Circumvention of Cell Cycle Arrest | UPF2 | Failure to arrest in G1 phase, reduced transcription-replication collisions | CRISPR interference screening | nih.govnih.gov |
| Alterations in DDR Pathways | BRCA1/2, RAD51C/D | Restoration of homologous recombination function | Analysis of resistant patient-derived xenograft models and cell lines | oaepublish.comnih.gov |
Advanced Research Methodologies and Translational Research Hypotheses
In Vitro and Ex Vivo Assay Development for Ceralasertib Formate (B1220265) Research
Ex vivo and in vitro assays are fundamental in the preclinical evaluation of ceralasertib formate, providing critical data on its biological activity and mechanism of action. These assays are conducted on live cells, tissues, or cellular components outside of a living organism, allowing for controlled experimental conditions.
Cell viability and proliferation assays are crucial for determining the cytotoxic and cytostatic effects of this compound on cancer cells. The MTS assay, a colorimetric method, is frequently used to assess cell viability. nih.govresearchgate.net This assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a soluble formazan (B1609692) product, with the amount of formazan produced being directly proportional to the number of viable cells. researchgate.net
Research has shown that this compound inhibits the viability of various cancer cell lines. medchemexpress.commedchemexpress.com For instance, in a study involving 276 different tumor cell lines, ceralasertib treatment for three days resulted in a median GI50 (the concentration causing 50% growth inhibition) of 1.47 µmol/L. targetmol.com Notably, hematological cell lines exhibited greater sensitivity with a median GI50 of 0.82 µmol/L, compared to solid tumor cells with a median GI50 of 1.68 µmol/L. targetmol.com
Table 1: Effect of Ceralasertib on the Viability of Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Measurement | Value | Reference |
| A549 | Non-Small Cell Lung Cancer | MTS | IC50 | 2 µM | medchemexpress.com |
| HT-29 | Colorectal Cancer | MTS | GI50 | 2.6 µM | medchemexpress.com |
| LoVo | Colorectal Cancer | MTS | GI50 | 0.44 µM | medchemexpress.com |
| H460 | Non-Small Cell Lung Cancer | MTS | GI50 | 1.05 µM | medchemexpress.com |
| H23 | Non-Small Cell Lung Cancer | MTS | GI50 | 2.38 µM | medchemexpress.com |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Western blot analysis is an indispensable technique for investigating the impact of this compound on protein expression and signaling pathways. cellandgene.combio-rad-antibodies.com This method allows for the detection and quantification of specific proteins in a sample, including their phosphorylation status, which is often indicative of protein activation or inactivation. cellandgene.comthermofisher.com
In the context of this compound research, Western blotting is used to confirm its mechanism of action as an ATR inhibitor. For example, studies have demonstrated that ceralasertib treatment leads to a decrease in the phosphorylation of CHK1, a key downstream target of ATR. targetmol.comnih.gov Furthermore, Western blot analyses have shown that ceralasertib can modulate the expression of other proteins involved in the DNA damage response and cell proliferation, such as ATR, IFI16, and HuR. medchemexpress.com In some cancer cell lines, ceralasertib treatment has been observed to downregulate the expression of P-glycoprotein (P-gp) in a time-dependent manner. nih.gov
Table 2: Key Protein Modulations by Ceralasertib as Detected by Western Blot
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HT29 | Ceralasertib (0.5 µM) + Trifluridine (B1683248) (70 µM) | p-Chk1 | Inhibition of phosphorylation | targetmol.com |
| GSC 267, GSC 20 | Ceralasertib (1, 2 µM) | ATR, IFI16, HuR | Decreased protein levels | medchemexpress.com |
| KB-C2 | Ceralasertib | P-gp | Time-dependent downregulation | nih.gov |
Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques used to visualize the localization and expression of specific proteins within cells and tissues. mdpi.com These methods utilize antibodies tagged with fluorescent dyes (IF) or enzymes (IHC) to detect target antigens, providing valuable spatial information about cellular biomarkers. mdpi.comnih.gov
In this compound research, IF and IHC are employed to assess pharmacodynamic biomarkers and to understand the drug's effects on the tumor microenvironment. For instance, IHC has been used to detect increased levels of phosphorylated RAD50 (p-Rad50) and γH2AX in tumor biopsies from patients treated with ceralasertib, indicating activation of the ATM pathway and increased DNA damage, respectively. nih.govnih.gov Furthermore, IHC staining has revealed that intermittent ceralasertib treatment can transiently decrease intratumoral CD8+ T-cells, which rebound after treatment cessation. nih.gov Immunofluorescence has also been used to confirm the effects of KDM6A loss on DNA replication and DNA damage-induced repair mechanisms in non-small cell lung carcinoma cells treated with ceralasertib. aacrjournals.org
Quantitative analytical assays are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which aim to understand the absorption, distribution, metabolism, and excretion of a drug, as well as its effects on the body over time. A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed and validated for the quantification of ceralasertib in various biological matrices, including plasma, red blood cells, and tissue homogenates. nih.gov
This assay has been instrumental in characterizing the pharmacokinetic profile of ceralasertib, revealing dose-dependent bioavailability with greater than proportional increases in exposure as the dose increases. nih.gov The accuracy and precision of this assay meet the acceptance criteria for FDA bioanalytical method validation, ensuring reliable and robust data for PK/PD modeling. nih.gov The assay has also been adapted for the semi-quantitation of major sulfone and sulfoxide (B87167) metabolites of ceralasertib. nih.gov
The Cellular Thermal Shift Assay (CETSA) is a biophysical technique used to confirm direct binding of a drug to its target protein within a cellular environment. news-medical.netunivr.itcetsa.org The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in an increased melting temperature. cetsa.orgmdpi.com By heating cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be detected, providing evidence of target engagement. univr.it
While specific CETSA data for this compound is not widely published, this methodology is highly applicable for verifying that ceralasertib directly binds to and stabilizes the ATR kinase in cells. This assay can provide a definitive link between the observed phenotypic effects of the drug and its interaction with the intended molecular target. news-medical.net
Genomic and Proteomic Approaches in Preclinical Research
Genomic and proteomic approaches provide a comprehensive, high-throughput analysis of the molecular landscape of cancer cells and their response to treatment with this compound. nih.govdrugtargetreview.com These technologies enable the identification of novel biomarkers, the elucidation of complex signaling networks, and the development of personalized treatment strategies. frontiersin.org
In preclinical research, genomic and proteomic analyses have been instrumental in identifying potential predictive biomarkers for ceralasertib sensitivity. For example, tumors with defects in DNA damage response genes, such as ARID1A and ATM, have shown increased sensitivity to ATR inhibition. nih.gov Proteomic studies can further investigate the downstream consequences of these genomic alterations and the effects of ceralasertib on the proteome. mdpi.com
The integration of genomic and proteomic data, often referred to as proteogenomics, offers a powerful approach to understanding the mechanisms of action and resistance to ceralasertib. drugtargetreview.com By correlating genomic features with protein expression and phosphorylation patterns, researchers can gain deeper insights into the signaling pathways that are modulated by ceralasertib and identify potential combination therapies. The Clinical Proteomic Tumor Analysis Consortium (CPTAC) is a major initiative that generates and integrates large-scale proteomic and genomic datasets to accelerate cancer research. frontiersin.org
CRISPR-Cas9 Screening for Genetic Determinants of Sensitivity and Resistance
CRISPR-Cas9 genome-wide screening is a powerful, unbiased technique used to identify genes that influence a cell's response to a specific drug. nih.gov This methodology has been employed to uncover the genetic factors that determine sensitivity or resistance to the ATR inhibitor ceralasertib.
Research utilizing CRISPR-Cas9 has identified that the overexpression of certain ATP-binding cassette (ABC) transporters is a key mechanism of resistance. Specifically, studies have shown that cancer cells overexpressing P-glycoprotein (P-gp, encoded by the abcb1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the abcg2 gene) are less sensitive to ceralasertib. nih.govresearchgate.net The role of these transporters was confirmed by experiments where the genetic knockout of abcb1 or abcg2 using CRISPR-Cas9 restored sensitivity to ceralasertib in previously resistant cancer cell lines. nih.govresearchgate.netresearchgate.net
Furthermore, other genome-wide screening efforts have identified additional regulators of ceralasertib efficacy. One such study found that the depletion of Cyclin C or CDK8 can contribute to resistance by limiting the replication stress induced by the ATR inhibitor. nih.gov These findings highlight that resistance to ceralasertib can be multifactorial, involving both drug efflux mechanisms and alterations in cell cycle regulation.
| Gene Identified | Protein Product | Effect on Ceralasertib Efficacy | Mechanism | Source |
|---|---|---|---|---|
| ABCB1 | P-glycoprotein (P-gp) | Resistance | Mediates drug efflux, reducing intracellular concentration of ceralasertib. | nih.gov, researchgate.net |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Resistance | Mediates drug efflux from cancer cells. | nih.gov, researchgate.net |
| CCNC (Cyclin C) | Cyclin C | Resistance (when depleted) | Depletion limits ATR inhibitor-induced replication stress. | nih.gov |
| CDK8 | Cyclin-dependent kinase 8 | Resistance (when depleted) | Depletion limits ATR inhibitor-induced replication stress. | nih.gov |
Gene Expression Profiling (e.g., Type I Interferon Pathway Activation)
Gene expression profiling, often performed using RNA sequencing (RNAseq), is used to obtain a global view of how ceralasertib treatment alters cellular transcription. A significant finding from this research is that ceralasertib modulates the tumor microenvironment by activating the Type I Interferon (IFN) pathway. bmj.comresearchgate.net This immunomodulatory effect appears to be a distinct mechanism of action beyond its direct impact on the DNA damage response in tumor cells. aacrjournals.org
Studies in various preclinical mouse tumor models have demonstrated a significant upregulation of the Type I IFN pathway in tumors from mice treated with ceralasertib. bmj.comresearchgate.netaacrjournals.org The antitumor effect of ceralasertib was found to be dependent on the presence of CD8+ T cells and could be nullified by using a neutralizing antibody against the Type I IFN receptor (IFNAR1). bmj.comresearchgate.netbmj.com This suggests that ceralasertib's efficacy, particularly when combined with immunotherapy agents like anti-PD-L1 antibodies, is mediated in part by this IFN-dependent immune activation. bmj.comresearchgate.netresearchgate.net The activation of this pathway leads to favorable changes in the tumor microenvironment, including the activation of dendritic cells (DCs) and a reduction in suppressive myeloid cells. researchgate.netaacrjournals.orgbmj.com
Multiplex Assays for DNA Damage Response Proteins and Signaling Pathways
To understand the pharmacodynamic effects of ceralasertib, researchers use multiplex assays to simultaneously measure multiple proteins and their phosphorylation status within the DNA damage response (DDR) network. sigmaaldrich.comassaygenie.com These bead-based immunoassays allow for a high-throughput analysis of how ceralasertib engages its target, ATR kinase, and affects downstream signaling cascades in a single sample. sigmaaldrich.com
Following treatment with ceralasertib, analyses consistently show modulation of key DDR proteins. As a direct inhibitor of ATR, ceralasertib leads to a reduction in the phosphorylation of CHK1, a primary downstream target of ATR. nih.govnih.gov Concurrently, ceralasertib treatment induces markers of DNA damage, such as phosphorylated histone H2AX (γH2AX), and activates the ATM-dependent signaling pathway, as indicated by increased phosphorylation of RAD50 (pRAD50). nih.govnih.govnih.gov The ability to measure these multiple endpoints simultaneously provides a detailed signature of ATR inhibition and its consequences on cellular signaling.
| Protein/Marker | Effect of Ceralasertib | Significance | Source |
|---|---|---|---|
| pCHK1 | Inhibited/Reduced | Indicates direct target engagement and inhibition of the ATR pathway. | nih.gov, nih.gov |
| γH2AX | Induced/Increased | Marker of DNA double-strand breaks, indicating accumulation of DNA damage. | nih.gov, nih.gov |
| pRAD50 | Induced/Increased | Indicates activation of the compensatory ATM-dependent signaling pathway. | nih.gov, nih.gov, nih.gov |
| Total ATR | - | Often measured as a baseline in multiplex assays. | sigmaaldrich.com |
Preclinical Models for Translational Research
The evaluation of ceralasertib relies on a range of preclinical models that recapitulate various aspects of human cancers, allowing for the study of its efficacy, mechanism of action, and potential for clinical translation.
Selection and Characterization of Relevant In Vitro and In Vivo Models
In vitro studies of ceralasertib have utilized a diverse panel of cancer cell lines, including those from gastric, breast, and colorectal cancers, to assess its activity as a single agent and in combination with other therapies. aacrjournals.orgnih.gov A key strategy in model selection is the use of cell lines with specific genetic backgrounds, particularly those with deficiencies in DDR pathway components like ATM or p53. researchgate.net Preclinical studies have consistently shown that ATM-deficient cancer models are synthetically lethal with ATR inhibition by ceralasertib. asco.org
In vivo research predominantly employs xenograft models, where human cancer cell lines are implanted into immunodeficient mice. These models have been instrumental in demonstrating ceralasertib's antitumor activity. researchgate.net For example, an additive effect of ceralasertib with paclitaxel (B517696) was shown in in vivo models of breast cancer using the 4T1 and BT-474 cell lines. aacrjournals.org These models are crucial for optimizing dose and schedules and for observing systemic effects of the drug that cannot be modeled in vitro. nih.govnih.gov
Utility of Patient-Derived Xenografts (PDX) for Predicting Response and Informing Patient Selection Strategies
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are considered high-fidelity platforms for translational research. amegroups.orgnih.govchampionsoncology.com They better preserve the histological architecture, genetic complexity, and heterogeneity of the original human tumor compared to traditional cell line-derived xenografts. championsoncology.comnih.gov
PDX models have been pivotal in the preclinical evaluation of ceralasertib. They have been used to demonstrate synergistic activity with other agents, such as the enhanced tumor growth inhibition observed when ceralasertib is combined with carboplatin (B1684641). aacrjournals.org Furthermore, PDX models have been essential for optimizing combination strategies and predicting responses in specific genetic contexts. In a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model, combining ceralasertib with the PARP inhibitor olaparib (B1684210) led to complete tumor regression. nih.govnih.gov The same combination could also achieve complete tumor regression in a BRCA wild-type TNBC PDX model by adjusting the dose and schedule of the two drugs. nih.govnih.gov These studies highlight the power of PDX models to test therapeutic hypotheses and generate data that can inform patient selection for clinical trials. amegroups.orgnih.gov
Identification and Validation of Preclinical Biomarkers of Response and Resistance
A critical goal of translational research is to identify biomarkers that can predict which tumors will respond to ceralasertib and which will be resistant. This allows for the enrichment of patient populations in clinical trials, increasing the likelihood of success. Preclinical studies have uncovered several potential biomarkers.
Biomarkers of Sensitivity:
DDR Gene Defects: Inactivation of key DDR genes has emerged as a strong predictor of sensitivity. Preclinical models and early clinical data show that tumors with defects in the ATM pathway are particularly vulnerable to ceralasertib. nih.govnih.govasco.org Durable responses have also been observed in tumors with loss of ARID1A . nih.gov Low protein expression of SLFN11 has also been associated with response. nih.gov
Replication Stress Drivers: Tumors with high levels of intrinsic replication stress, such as those with CCNE1 (Cyclin E1) amplification , show elevated in vitro sensitivity to ceralasertib. nih.govnih.gov
Immune Microenvironment: For combination therapies with immunotherapy, an immune-enriched or "hot" tumor microenvironment, as well as a high T-cell traffic score, may predict a better response. researchgate.netresearchgate.net
Biomarkers of Resistance:
Drug Efflux Pumps: As identified through CRISPR screens, overexpression of the ABC transporters P-glycoprotein (P-gp) and BCRP can confer resistance by actively pumping ceralasertib out of cancer cells. nih.govresearchgate.net
| Biomarker | Type | Predicted Outcome | Description | Source |
|---|---|---|---|---|
| ATM Loss/Deficiency | Genetic/Protein | Sensitivity | Loss of the compensatory DDR kinase creates synthetic lethality with ATR inhibition. | nih.gov, nih.gov, nih.gov, asco.org |
| ARID1A Loss | Genetic/Protein | Sensitivity | Loss of this tumor suppressor is associated with durable clinical responses. | nih.gov |
| SLFN11 Low Expression | Protein | Sensitivity | Low protein expression was observed in patients achieving partial responses. | nih.gov |
| CCNE1 Amplification | Genetic | Sensitivity | Drives high replication stress, making cells more dependent on ATR. | nih.gov, nih.gov |
| Immune-Enriched TME | Transcriptomic | Sensitivity (with immunotherapy) | Tumors with a pre-existing immune response are more likely to respond. | researchgate.net, researchgate.net |
| P-gp / BCRP Overexpression | Protein | Resistance | ABC transporters that cause drug efflux, reducing efficacy. | nih.gov, researchgate.net |
Chemical Synthesis and Analog Development for Research Purposes
Synthetic Pathways for Ceralasertib (base compound of Ceralasertib formate)
Ceralasertib (AZD6738) possesses a complex molecular architecture, featuring a pyrimidine (B1678525) core substituted with a chiral morpholine, a cyclopropyl (B3062369) sulfoximine (B86345), and an azaindole group. sci-hub.seacs.org This intricate structure presents significant challenges for large-scale chemical synthesis. sci-hub.seacs.org The development of a commercially viable manufacturing process has necessitated several iterations, moving from an initial medicinal chemistry route to more refined, scalable processes.
The initial route developed for medicinal chemistry purposes and early clinical manufacturing was lengthy, involving 14 steps from the chiral starting material, D-alaninol. sci-hub.se A key challenge in this early synthesis was the introduction of the cyclopropyl group onto the sulfoximine, a process that suffered from low yields due to the formation of an N-alkylated impurity. sci-hub.se This step required precise control of reaction time, leading to the development of a continuous stirred tank reactor process to achieve a moderate yield. sci-hub.se Another feature was the use of a rhodium acetate (B1210297) catalyst for the sulfoximine formation, raising cost and sustainability concerns for large-scale production. sci-hub.se
Novel Cyclopropanation: A new method was developed to introduce the cyclopropyl moiety starting from methyl 2,4-dibromobutyrate. sci-hub.seacs.org
Strategic Assembly: The synthesis strategy was revised to form the sulfoximine before the final Suzuki–Miyaura coupling reaction, which attaches the azaindole ring. sci-hub.se This change avoids subjecting the electron-rich azaindole to harsh reaction conditions used earlier in the synthesis. sci-hub.se
Biocatalytic Oxidation: A Baeyer-Villiger monooxygenase (BVMO) enzyme was employed for the asymmetric oxidation of a sulfide (B99878) to the required chiral sulfoxide (B87167) intermediate. sci-hub.sethieme-connect.com This biocatalytic step proceeds with high enantioselectivity (>99% de) and was successfully operated on a 64 kg scale. sci-hub.se
Safe and Scalable Reactions: A safer, metal-free method for sulfoximine formation was developed, replacing the rhodium-catalyzed process. sci-hub.se Additionally, a robust workup for the large-scale chlorination of the pyrimidine ring using phosphoryl chloride was implemented. sci-hub.se
Efficient Purification: An innovative workup involving an acid extraction was devised to efficiently separate the desired 4-morpholino pyrimidine regioisomer from the unwanted 2-morpholino isomer formed during the SNAr reaction. thieme-connect.com
The final step in the improved synthesis is a Suzuki–Miyaura coupling reaction to connect the pyrimidine core with the azaindole moiety, which was optimized to produce high-quality ceralasertib with excellent impurity control. sci-hub.seacs.org Further research has also explored a photoredox-catalyzed Minisci reaction as a potential method to streamline the synthesis of a key intermediate. researchgate.net
| Final Step | Cyclopropanation sci-hub.se | Suzuki–Miyaura coupling sci-hub.se |
Exploration of Structure-Activity Relationships (SAR) in Preclinical Studies
The development of ceralasertib was the result of a carefully optimized lead compound, AZ20 (compound 1 in the table below), which was a potent ATR kinase inhibitor but was hampered by poor aqueous solubility and time-dependent inhibition (TDI) of the metabolic enzyme CYP3A4. acs.orgacs.org Preclinical research focused on modifying the structure of AZ20 to improve these properties while retaining high potency.
The core structure consists of a morpholinopyrimidine scaffold connected to a sulfoximine and an indole (B1671886) or azaindole group. Structure-activity relationship (SAR) studies explored modifications at several key positions:
Indole/Azaindole Moiety: Replacing the indole ring of AZ20 with a 7-azaindole (B17877) group (as in ceralasertib, compound 2 ) was a critical change. This modification maintained high potency against the ATR enzyme and surprisingly eliminated the CYP3A4 TDI activity, a significant metabolic liability of the indole series. acs.org While this change did not improve the low aqueous solubility, it was a crucial step toward a viable clinical candidate. acs.org
Morpholine Ring: The (3R)-methylmorpholine group was found to be optimal for cellular potency. The SAR for the 7-azaindole series mirrored that of the indole series, with the (R)-methyl substitution providing a significant increase in activity compared to an unsubstituted morpholine. acs.org
Sulfoximine Group: The sulfoximine functional group was identified as a key feature for achieving high potency. acs.org
The development program synthesized and tested numerous analogs to understand these relationships. For instance, replacing the indole of AZ20 with 7-azaindole led to compound 13 , which showed increased cellular potency and no CYP3A4 TDI, establishing the viability of this heterocycle. acs.org Ceralasertib (compound 2 ) emerged from this work as a potent and selective ATR inhibitor with excellent preclinical pharmacokinetic characteristics and favorable human pharmacokinetics suitable for clinical development. acs.orgacs.org
Table 2: Structure-Activity Relationship Data for Ceralasertib and Key Analogs
| Compound | Structure | ATR Ki (nM) | pChk1 IC50 (nM) | Aqueous Solubility (µg/mL) | CYP3A4 TDI |
|---|---|---|---|---|---|
| 1 (AZ20) | Indole | 5 | 13 | <0.1 | Yes |
| 2 (Ceralasertib) | 7-Azaindole | 1 caymanchem.com | 74 caymanchem.comaxonmedchem.com | 2 | No acs.org |
| 13 | 7-Azaindole with (3R)-methylmorpholine | 2 | 50 | <0.1 | No acs.org |
Data sourced from The Journal of Medicinal Chemistry. acs.org
Development of Research Probes and Tool Compounds for Mechanistic Elucidation
Ceralasertib itself serves as a critical tool compound in preclinical research to probe the mechanisms of ATR kinase inhibition. nih.govnih.gov Its high potency and selectivity allow scientists to investigate the cellular consequences of blocking the ATR signaling pathway, which is central to the DNA Damage Response (DDR). nih.govaacrjournals.org
A key aspect of developing ATR inhibitors for research and clinical use is the parallel development of pharmacodynamic biomarkers. These biomarkers are measurable indicators that confirm the drug is engaging its target and producing the expected biological effect. For ATR inhibitors, the most widely used biomarkers are the phosphorylation levels of downstream targets, primarily Chk1 (Checkpoint Kinase 1) and the histone variant H2AX. nih.gov
Phospho-Chk1 (pChk1): ATR directly phosphorylates Chk1 in response to replication stress. Inhibition of ATR by a compound like ceralasertib leads to a measurable decrease in pChk1 levels. aacrjournals.orgnih.gov
Gamma-H2AX (γH2AX): This marker indicates the presence of DNA double-strand breaks. While not exclusively dependent on ATR, its levels are modulated by ATR activity, particularly after specific types of DNA damage. aacrjournals.orgnih.gov
Researchers have developed and validated various immunodetection methods, including Western blotting, flow cytometry, and immunofluorescence microscopy, to measure these biomarkers in preclinical models, such as cancer cell lines and peripheral blood mononuclear cells (PBMCs). nih.gov These assays are crucial for confirming target engagement and understanding the dose-response relationship of ATR inhibitors. researchgate.net
Beyond ceralasertib, other molecules have been instrumental as research probes. The first potent and selective ATR inhibitor, VE-821, and its orally bioavailable analog berzosertib (M6620/VE-822), have been widely used in preclinical studies to establish the therapeutic potential of targeting ATR. nih.gov More recently, new types of tool compounds are being developed, such as proteolysis-targeting chimeras (PROTACs). These molecules are designed to not just inhibit ATR but to induce its complete degradation. nih.govresearchgate.net An experimental ATR degrader, compound 8i , was shown to trigger a more rapid and effective apoptotic response in acute myeloid leukemia cells compared to a kinase inhibitor, suggesting that the physical presence of the ATR protein may have functions independent of its kinase activity. nih.govresearchgate.net These advanced probes are helping to further elucidate the complex roles of ATR in cancer biology. nih.govresearchgate.net
Future Directions in Preclinical and Mechanistic Research
Elucidating Novel Mechanisms of Action for Ceralasertib Formate (B1220265) (e.g., immunomodulatory effects beyond Type I Interferon)
Recent preclinical studies have revealed that ceralasertib possesses immunomodulatory properties that extend beyond its direct impact on cancer cell DNA repair. While the induction of a type I interferon (IFN) response is a known consequence of ATR inhibition, research is now exploring other facets of its immune-activating potential. aacrjournals.orgnih.govresearchgate.netresearchgate.net
Key research findings indicate that ceralasertib can:
Potentiate CD8+ T cell-dependent antitumor activity : In combination with radiotherapy, ceralasertib has been shown to enhance the expansion of tumor antigen-specific CD8+ T cells. mdpi.combiorxiv.orgbohrium.com This effect is linked to increased IFN-β in the tumor microenvironment and the activation of these crucial immune cells in the tumor-draining lymph nodes. biorxiv.org
Modulate the tumor microenvironment : Ceralasertib treatment can lead to changes in the myeloid cell populations within the tumor, which is associated with improved T-cell function. nih.govresearchgate.netresearchgate.net Specifically, it can increase the infiltration of dendritic cells and macrophages. aacrjournals.org
Influence T-cell proliferation : Intermittent dosing schedules of ceralasertib have been shown to suppress proliferating CD8+ T-cells during treatment, with a rapid rebound upon cessation of the drug. nih.govresearchgate.netresearchgate.net This suggests that the scheduling of ceralasertib administration is critical for maximizing its immunomodulatory effects. biorxiv.org
Future research in this area will focus on dissecting the precise molecular pathways through which ceralasertib influences different immune cell subsets and their functions. Understanding these novel mechanisms will be crucial for designing rational combination therapies with immunotherapies like checkpoint inhibitors. nih.govresearchgate.net
Investigating Synergistic Combinations with Emerging Therapeutic Modalities in Novel Preclinical Models
A significant area of ongoing research involves evaluating the synergistic potential of ceralasertib with other anticancer agents in advanced preclinical models. The rationale for these combinations lies in ceralasertib's ability to sensitize cancer cells to DNA-damaging therapies. astrazeneca.com
| Combination Agent | Therapeutic Modality | Preclinical Model Findings |
| Olaparib (B1684210) | PARP Inhibitor | Showed synergy in BRCA-mutated triple-negative breast cancer (TNBC) models and was effective in overcoming PARP inhibitor resistance in ovarian cancer models. nih.govaacrjournals.orgaacrjournals.orgtandfonline.comresearchgate.net |
| Carboplatin (B1684641) | Chemotherapy | Enhanced antitumor activity in vitro and in vivo, with the combination leading to tumor regressions. nih.govnih.gov |
| Irinotecan | Chemotherapy | Demonstrated combinatorial efficacy, though it required twice-daily dosing of ceralasertib for optimal effect. nih.gov |
| Acalabrutinib | BTK Inhibitor | Showed greater than additive cell kill in ABC-type Diffuse Large B-Cell Lymphoma (DLBCL) cell lines and complete tumor regressions in xenograft models. researchgate.net |
| Durvalumab | Immunotherapy (PD-L1 inhibitor) | Demonstrated strong antitumor activity and improved survival in various mouse tumor models. nih.govresearchgate.net |
| Exatecan | Topoisomerase I (TOP1) Inhibitor | Showed synergistic killing of cancer cells, with the combination significantly suppressing tumor growth in mouse xenografts. scispace.com |
Future investigations will likely explore combinations with other emerging therapies, such as antibody-drug conjugates (ADCs) and other targeted agents, in sophisticated preclinical models like patient-derived xenografts (PDXs) and organoids to better predict clinical efficacy. tandfonline.com
Developing Strategies to Overcome Identified Resistance Mechanisms in Preclinical Settings
As with any targeted therapy, the development of resistance to ceralasertib is a clinical challenge. Preclinical research is actively investigating the mechanisms of resistance to devise strategies to overcome them.
Identified mechanisms of resistance include:
Activation of compensatory pathways : The activation of the ATM-Chk2 signaling pathway has been identified as a mechanism of resistance to ceralasertib in gastric cancer cells with functional ATM. aacrjournals.org
Drug efflux pumps : Overexpression of the multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can confer resistance to ceralasertib. frontiersin.orgresearchgate.netfrontiersin.org Interestingly, ceralasertib has been observed to downregulate the expression of P-gp, suggesting a complex interplay. researchgate.net
Restoration of DNA replication fork progression : Some resistance mechanisms involve the restoration of DNA replication fork stability, thereby bypassing the effects of ATR inhibition. nih.gov
Strategies being explored to overcome resistance include:
Combination therapies : Combining ceralasertib with inhibitors of the resistance pathways, such as ATM inhibitors or inhibitors of P-gp and BCRP, is a promising approach. aacrjournals.orgfrontiersin.orgresearchgate.net
Optimized dosing schedules : Preclinical models suggest that the dose and schedule of ceralasertib can influence the development of resistance. aacrjournals.orgresearchgate.net
Further research will focus on identifying additional resistance mechanisms through techniques like CRISPR screens and developing novel therapeutic strategies to circumvent them. nih.gov
Advanced Development of Predictive and Pharmacodynamic Biomarkers for Preclinical Sensitivity and Resistance
The identification of reliable biomarkers is essential for patient selection and for monitoring the therapeutic response to ceralasertib. Preclinical studies have been instrumental in identifying and validating potential biomarkers.
| Biomarker Type | Biomarker | Significance |
| Predictive | ATM deficiency | Tumors with loss of ATM function show enhanced sensitivity to ceralasertib, suggesting a synthetic lethal interaction. aacrjournals.orgresearchgate.netaacrjournals.org |
| Predictive | SLFN11 | Loss of Schlafen 11 (SLFN11) expression is associated with resistance to ceralasertib. aacrjournals.org |
| Predictive | CCNE1 amplification | Amplification of the CCNE1 gene, which can drive replication stress, is associated with increased sensitivity to ceralasertib. nih.gov |
| Predictive | Homologous Recombination Deficiency (HRD) | HRD is a predictive biomarker for response to exatecan, which shows synergy with ceralasertib. scispace.com |
| Pharmacodynamic | Phospho-RAD50 (pRAD50) | Upregulation of pRAD50 is an indicator of ATM activation and a pharmacodynamic biomarker of ATR inhibition. aacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net |
| Pharmacodynamic | Phospho-CHK1 (pCHK1) | Inhibition of CHK1 phosphorylation is a direct indicator of ATR inhibition. astrazeneca.comnih.gov |
| Pharmacodynamic | Gamma-H2AX (γH2AX) | Increased γH2AX staining indicates DNA double-strand breaks and is a marker of DNA damage. astrazeneca.comnih.govresearchgate.net |
Future efforts will focus on the advanced development of these biomarkers, including their validation in clinical settings and the exploration of novel biomarkers using advanced technologies like liquid biopsies to assess circulating tumor DNA (ctDNA). clinicaltrials.gov
Exploring Subcellular Localization and Interaction Dynamics of Ceralasertib Formate and its Targets
Understanding how ceralasertib interacts with its target, ATR, at a subcellular level is crucial for a complete mechanistic understanding of its action. ATR is known to be recruited to stalled replication forks within the nucleus to initiate the DNA damage response. aacrjournals.org
Research in this area has utilized techniques such as immunofluorescence to visualize the localization of proteins involved in the DDR pathway. For instance, studies have examined the cellular localization of P-gp and BCRP to understand their role in drug efflux. frontiersin.orgresearchgate.net Computational docking analyses have also been employed to predict the binding affinities between ceralasertib and the drug-binding sites of these transporters. researchgate.net
Future research will likely employ more advanced imaging techniques and proteomic approaches to:
Visualize the co-localization of ceralasertib and ATR at sites of DNA damage in real-time.
Identify the full spectrum of proteins that interact with the ceralasertib-ATR complex.
Elucidate how ceralasertib affects the assembly and disassembly of the replisome and other DNA repair complexes.
Advanced Preclinical Modeling and Simulation (e.g., PK/PD-Efficacy Modeling to Inform Experimental Design)
Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are powerful tools for optimizing the preclinical development of drugs like ceralasertib. These models integrate data on drug exposure (PK) with its biological effects (PD) to predict efficacy and inform the design of clinical trials. catapult.org.uk
Key applications of PK/PD modeling for ceralasertib include:
Dose-schedule optimization : Preclinical modeling was used to select the starting dose and schedule for clinical trials of ceralasertib in combination with carboplatin. nih.gov Models have also suggested that different dosing schedules may be more beneficial for overcoming resistance. aacrjournals.orgresearchgate.net
Biomarker-efficacy relationship : Mathematical modeling has been used to quantify the relationship between ceralasertib exposure, the induction of the pRAD50 biomarker, and anti-tumor efficacy in xenograft models. aacrjournals.orgresearchgate.net
Predicting clinical outcomes : PK-biomarker-safety modeling, incorporating data on changes in peripheral monocytes and platelets, has been used to determine the recommended Phase II dose of ceralasertib in combination with olaparib. aacrjournals.org
The future of preclinical modeling for ceralasertib will involve the development of more sophisticated, systems-level models that can integrate multi-omics data to predict individual patient responses and guide personalized medicine strategies.
Q & A
Q. What are the key pharmacological mechanisms of Ceralasertib formate in targeting DNA damage response (DDR) pathways?
this compound inhibits ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of DDR. ATR is activated during replication stress to stabilize stalled replication forks and facilitate repair. Preclinical models demonstrate that ATR inhibition by Ceralasertib prevents cell cycle progression (G2/M arrest) and promotes apoptosis in cancer cells with defective DDR pathways, such as those harboring ATM mutations or homologous recombination deficiencies . Methodologically, researchers should validate ATR inhibition using in vitro kinase assays and assess downstream effects via biomarkers like phosphorylated CHK1 (pCHK1) and γH2AX foci formation in treated cell lines .
Q. How should researchers design preclinical experiments to evaluate this compound’s efficacy as a monotherapy?
Standard protocols involve:
- Cell line selection : Prioritize models with DDR defects (e.g., ATM loss, BRCA mutations) to maximize therapeutic vulnerability .
- Dosing regimens : Use in vivo xenograft models with Ceralasertib administered orally at 20–80 mg/kg daily, adjusted based on pharmacokinetic (PK) data (Tmax: 1.5–2 hours; half-life: 12–16 hours) .
- Endpoint evaluation : Measure tumor growth inhibition, replication stress markers (e.g., RAD51 foci), and apoptotic indices (cleaved caspase-3) .
Q. What are the recommended dosing strategies for this compound in combination studies with chemotherapies?
Preclinical studies recommend staggered dosing to exploit synthetic lethality. For example:
- Sequential administration : Administer DNA-damaging agents (e.g., cisplatin) first, followed by Ceralasertib to prevent repair of chemotherapy-induced damage .
- PK-guided scheduling : Align Ceralasertib dosing (e.g., days 15–28 in a 28-day cycle) with chemotherapies to minimize overlapping toxicity, as demonstrated in phase I trials .
Advanced Research Questions
Q. How can mathematical modeling optimize this compound combination therapies?
Mechanistic models, such as those developed by Checkley et al., integrate parameters like replication fork dynamics, drug-induced cell cycle arrest, and apoptosis thresholds. For example:
- Parameter estimation : Use non-linear least squares to calibrate models to experimental data (e.g., tumor volume changes in xenografts) .
- Sensitivity analysis : Identify dominant drug mechanisms (e.g., Ceralasertib’s role in releasing G2-arrested cells versus inhibiting replication stress repair) .
- Synergy quantification : Apply Loewe additivity or Bliss independence models to evaluate combination efficacy .
Q. How should researchers resolve contradictions in synergistic efficacy between Ceralasertib and PARP inhibitors (PARPi) based on administration sequence?
Contradictory data (e.g., enhanced PARPi efficacy with prior Ceralasertib exposure vs. vice versa) require:
- Cross-over experimental designs : Test both sequences in isogenic cell lines or patient-derived xenografts (PDXs) to isolate adaptive resistance mechanisms .
- Biomarker stratification : Analyze homologous recombination proficiency (HRP) status and replication stress markers (e.g., RAD51) to identify cohorts most likely to benefit from specific sequences .
- Statistical validation : Use multivariate Cox regression to adjust for confounding factors like tumor mutational burden .
Q. What biomarkers are predictive of this compound response, and how should they be validated?
Emerging biomarkers include:
- Germline HR mutations : Associated with 100% objective response rates (ORR) in phase II trials .
- Immune activation signatures : Single-cell RNA sequencing of peripheral blood mononuclear cells (PBMCs) can reveal T-cell clonal expansion linked to treatment response .
- Validation protocols : Use orthogonal methods (e.g., IHC for ATM loss, NGS for mutational signatures) in paired pre-/post-treatment biopsies .
Q. How can spatial competition models inform strategies to overcome resistance to this compound?
Spatial models (e.g., Bacevic et al., 2017) simulate tumor heterogeneity and resource competition between drug-sensitive and resistant clones. Researchers can:
- Parameterize drug diffusion : Measure Ceralasertib penetration in 3D tumor spheroids using mass spectrometry .
- Simulate resistance dynamics : Adjust ATR inhibition thresholds to mimic clonal adaptation and test intermittent dosing to delay resistance .
Methodological Notes
- Data Contradictions : Address conflicting results (e.g., variable ORR across trials) by stratifying analyses by DDR pathway status and employing bootstrapping to assess reproducibility .
- Ethical Reporting : Align with CONSORT guidelines for clinical trials and disclose all combination therapy toxicities (e.g., hematologic adverse events in phase I studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
